Tert-butyl acetoacetate
Overview
Description
tert-Butyl acetoacetate (t-BAA) is a cheap and easy to store commercial reagent. Reaction demonstrated that the more hindered tert-butyl acetoacetate (t-BAA, la) is ca. 5-20-fold more reactive than the more commonly used methyl or ethyl analogs. It is widely employed as an acetoacetylating reagent.
Scientific Research Applications
Synthesis of Odoriferous Compounds : TBA is used in synthesizing compounds with strong odors, such as 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one (Fox & Ley, 2003).
Pharmaceutical and Biochemical Applications : TBA serves as a method for preparing acetoacetic acid derivatives from various alcohols and amines, which are potentially useful in pharmaceutical and biochemical contexts (Witzeman & Nottingham, 1991).
Structural Studies and Spectroscopic Investigations : It crystallizes from toluene to reveal a hexameric structure, aiding in mass spectrometric and photoelectron spectroscopic investigations of lithium enolates (Waldmüller et al., 1992).
Synthesis of Key Intermediates : TBA is used in the Nenitzescu synthesis of 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a key intermediate in various syntheses (Boros, Kaldor, & Turnbull, 2011).
Chelation Controlled Aldol Additions : It is effective in chelation-controlled aldol additions to chiral aldehydes (Gennari & Cozzi, 1988).
Toxicological Research : In toxicological studies, TBA showed minimal maternal toxicity and no embryotoxicity or teratogenicity in rats, with specific no observed adverse effect levels (NOAEL) estimated (안태환 et al., 2007).
Convenient Preparation for Laboratory Scale : TBA allows for the preparation of tert-butyl esters at low pressures, suitable for laboratory scale pressure glassware (Taber, Gerstenhaber, & Zhao, 2006).
Synthesis of Chiral Compounds : TBA can be asymmetrically reduced to synthesize (S)-tert-butyl 3-hydroxybutyrate, a chiral compound, using specific catalysts (Ou, Feng, & Xu, 2013).
Catalysis in Organic Synthesis : TBA is used in trifluoroacetic acid-catalyzed synthesis of tri- and tetrasubstituted furans, providing access to diverse furan derivatives (Stauffer & Neier, 2000).
Enantioselective Reduction : Yeast strains have been used for the enantioselective reduction of TBA to tert-butyl (S)-3-hydroxybutanoate, showing high enantioselectivity and conversion rates (Ramos et al., 2013).
Mechanism of Action
Target of Action
Tert-butyl acetoacetate (t-BAA) is primarily used to acetoacetylate hydroxyl-bearing coatings resins, such as polyesters, acrylics, cellulosics, and epoxies . It is also used as an acetoacetylating reagent in pharmaceutical, agrichemical, and pigment applications . The primary targets of t-BAA are therefore these hydroxyl-bearing resins and other organic compounds that can undergo acetoacetylation .
Mode of Action
The mode of action of t-BAA involves its use as an acetoacetylating reagent. It reacts with its targets (hydroxyl-bearing resins and other organic compounds) to introduce an acetoacetyl group . This reaction is facilitated by the fact that t-BAA is more reactive than the more commonly used methyl or ethyl analogs .
Biochemical Pathways
The biochemical pathways affected by t-BAA primarily involve the acetoacetylation of organic compounds. This process can lead to the synthesis of various acetoacetic acid derivatives . The acetoacetylation mechanism using t-BAA is distinctly different from that of typical transesterification reactions, allowing for the acetoacetylation of polyesters without altering the backbone structure .
Result of Action
The result of t-BAA’s action is the acetoacetylation of its target compounds. This can lead to the formation of various acetoacetic acid derivatives . These derivatives can then be used in further chemical reactions, including the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide, and (±)-velloziolone .
Action Environment
The action of t-BAA can be influenced by various environmental factors. For example, the reaction rate can be affected by the temperature and the presence of catalysts . Additionally, the stability of t-BAA can be influenced by storage conditions . It is recommended to keep t-BAA away from heat, sparks, and flame, and to store it in a tightly closed container in a cool, dry, well-ventilated area .
Safety and Hazards
Future Directions
Tert-butyl acetoacetate is an emerging solvent for various products such as coatings, industrial detergents, and surface treating agents . Its application has resulted in an estimated reduction of more than 400 million pounds of ground-level ozone being formed from solvent emissions in the United States and Canada . The primary method for its production is based on the esterification process using tertiary butanol and acetic anhydride as feedstocks .
Biochemical Analysis
Biochemical Properties
Tert-butyl acetoacetate plays a significant role in biochemical reactions. It is used to acetoacetylate hydroxyl-bearing coatings resins, such as polyesters, acrylics, cellulosics, and epoxies . It can be used as an acetoacetylating reagent in pharmaceutical, agrichemical, and pigment applications . It is also used as an intermediate for the syntheses of different organic chemicals .
Cellular Effects
Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to undergo a variety of cross-linking reactions . It is also known to react with conventional cross-linkers such as melamines and isocyanates . Additionally, it offers innovative, ambient temperature cross-linking systems through mechanisms such as the Michael reaction and enamine formation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is known for its stability and ease of storage
Metabolic Pathways
This compound is metabolized by alcohol dehydrogenase and aldehyde dehydrogenase, among other enzymes, contributing to its diverse metabolic pathways .
Transport and Distribution
This compound is likely to be mobile in the environment due to its water solubility . It is soluble in water (9g/L) and may spread in water systems .
Properties
IUPAC Name |
tert-butyl 3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(9)5-7(10)11-8(2,3)4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUYRAMKJLMYLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044402 | |
Record name | tert-Butyl 3-oxobutanoate | |
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Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless liquid; [Eastman Chemical MSDS] | |
Record name | tert-Butyl acetoacetate | |
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CAS No. |
1694-31-1 | |
Record name | tert-Butyl acetoacetate | |
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Record name | tert-Butyl acetoacetate | |
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Record name | tert-butyl acetoacetate | |
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Record name | Butanoic acid, 3-oxo-, 1,1-dimethylethyl ester | |
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Record name | tert-Butyl 3-oxobutanoate | |
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Record name | tert-butyl 3-oxobutanoate | |
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Record name | TERT-BUTYL ACETOACETATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D3DOS61GX | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Tert-butyl acetoacetate has the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol.
ANone: this compound can be characterized using various spectroscopic techniques, including:
- NMR Spectroscopy (1H and 13C): These techniques provide information about the number and types of hydrogen and carbon atoms in the molecule, their connectivity, and their chemical environment. []
- IR Spectroscopy: This method helps identify functional groups present in the molecule, particularly the characteristic carbonyl groups of the ester and ketone moieties. [, ]
- Mass Spectrometry: This technique is useful for determining the molecular weight and fragmentation pattern of the compound, providing structural insights. [, ]
A: Yes, this compound acts as a Michael donor in reactions with various Michael acceptors, enabling the synthesis of diverse molecular scaffolds. [, ]
A: this compound readily undergoes transesterification reactions with alcohols, allowing the transfer of the acetoacetate group to other molecules. This property is particularly valuable in modifying polymers, such as cellulose and polyvinyl alcohol. [, , ]
A: Yes, specific enzymes, such as lipases, can catalyze transesterification reactions of this compound with alcohols. This approach offers a greener alternative for preparing acetoacetic acid derivatives. []
A: While specific examples are limited within the provided research, computational studies, like DFT calculations, can be used to understand the electronic structure, reactivity, and interactions of this compound in various chemical reactions. []
A: While the provided research primarily focuses on this compound, modifications to the tert-butyl group would likely influence its steric hindrance and electronic properties, subsequently impacting its reactivity and applications in chemical synthesis. []
ANone: The provided research papers primarily focus on the chemical synthesis and applications of this compound. Specific information regarding SHE regulations is not discussed in detail.
ANone: this compound has been explored in the development of various materials, including:
- Hydrogels: It can be incorporated into hydrogels, providing functionality and responsiveness to stimuli like pH and redox changes. [, ]
- Fluorescent Materials: The acetoacetate group can be used to introduce fluorescent moieties into polymers, such as cellulose, through reactions like the Hantzsch reaction. []
- Biocompatible Materials: this compound has been explored as a component in biocompatible materials for applications like tympanic membrane repair. []
A: Yes, this compound is a valuable building block in synthesizing various pharmaceutical compounds. For example, it serves as a key intermediate in the synthesis of Sunitinib, a tyrosine kinase inhibitor used in cancer treatment. [, ]
A: Absolutely! this compound is a valuable precursor in synthesizing diverse heterocyclic compounds, including pyrroles, furans, and dihydropyridines. These heterocycles are prevalent in many pharmaceuticals and bioactive natural products. [, , , , ]
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